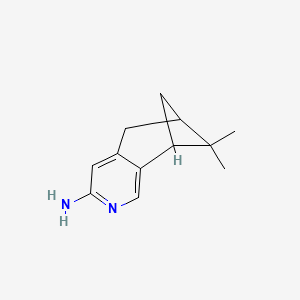
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. MT-45 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. However, it has also been found to have a high potential for abuse and dependence, and has been classified as a Schedule I controlled substance in the United States.
作用機序
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that reduces the transmission of pain signals in the nervous system. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and physiological effects:
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has been found to have several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been found to have a high potential for abuse and dependence, and has been associated with several adverse effects, including nausea, vomiting, constipation, and respiratory depression.
実験室実験の利点と制限
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has several advantages for use in laboratory experiments, including its high affinity for the mu-opioid receptor and its potent analgesic effects. However, it also has several limitations, including its potential for abuse and dependence, and the lack of data on its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, including:
1. Further studies on its pharmacological properties and potential therapeutic uses, particularly in the treatment of chronic pain.
2. Studies on the safety and efficacy of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine in humans, including clinical trials.
3. Development of new opioid analgesics based on the structure of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, with improved safety and efficacy profiles.
4. Development of new methods for the synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine and related compounds.
5. Studies on the potential for abuse and dependence of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine and related compounds, and the development of strategies to mitigate these risks.
6. Studies on the interactions of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine with other drugs and substances, particularly other opioids.
7. Development of new methods for the detection of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine and related compounds in biological samples.
合成法
The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane to form 3,4-dimethoxyphenylacetamide. This is then reacted with sodium hydride and 2,2-dimethyl-1,3-dioxolane to form the intermediate compound 5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine. The final step involves the reaction of this intermediate with 2,6-dimethylphenol to form 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine.
科学的研究の応用
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has been the subject of several scientific studies, primarily focused on its pharmacological properties and potential therapeutic uses. One study found that 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has a higher affinity for the mu-opioid receptor than morphine, suggesting that it may be a more potent analgesic. Another study found that 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine was effective in reducing pain in animal models of neuropathic pain and inflammatory pain. However, these studies were conducted in animals and further research is needed to determine the safety and efficacy of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine in humans.
特性
IUPAC Name |
10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNEBHLQADPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3=CN=C(C=C3C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698121 |
Source


|
| Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180802-86-2 |
Source


|
| Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

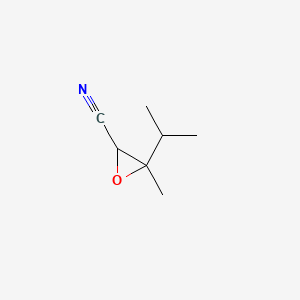
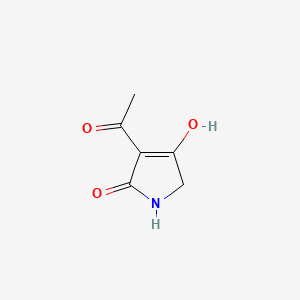
![Tricyclo[4.2.0.02,5]octa-3,7-diene, 3-ethynyl-, (1alpha,2alpha,5alpha,6alpha)- (9CI)](/img/no-structure.png)
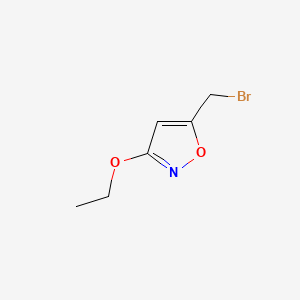
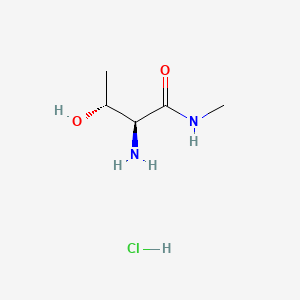


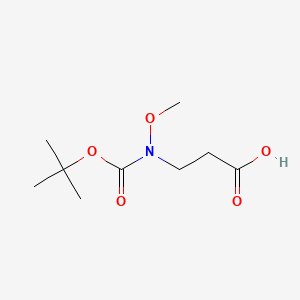

![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)